Cas no 2877719-09-8 (4-[4-(5-chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine)

4-[4-(5-chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine structure
2877719-09-8 structure
商品名:4-[4-(5-chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
CAS番号:2877719-09-8
MF:C17H17ClFN7
メガワット:373.815184354782
CID:5309567
PubChem ID:165433681

4-[4-(5-chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine 化学的及び物理的性質

名前と識別子

    • F6790-1696
    • 2877719-09-8
    • AKOS040873673
    • 4-[4-(5-chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
    • 4-[4-(5-Chloro-3-fluoro-2-pyridinyl)-1-piperazinyl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
    • インチ: 1S/C17H17ClFN7/c1-12-22-15(10-16(23-12)26-4-2-3-21-26)24-5-7-25(8-6-24)17-14(19)9-13(18)11-20-17/h2-4,9-11H,5-8H2,1H3
    • InChIKey: ILYQGWFPWCKWIE-UHFFFAOYSA-N
    • ほほえんだ: C1(C)=NC(N2C=CC=N2)=CC(N2CCN(C3=NC=C(Cl)C=C3F)CC2)=N1

計算された属性

  • せいみつぶんしりょう: 373.1217994g/mol
  • どういたいしつりょう: 373.1217994g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 464
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

  • 密度みつど: 1.46±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 557.0±50.0 °C(Predicted)
  • 酸性度係数(pKa): 4.14±0.50(Predicted)

4-[4-(5-chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6790-1696-15mg
4-[4-(5-chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
2877719-09-8
15mg
$133.5 2023-09-07
Life Chemicals
F6790-1696-1mg
4-[4-(5-chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
2877719-09-8
1mg
$81.0 2023-09-07
Life Chemicals
F6790-1696-2μmol
4-[4-(5-chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
2877719-09-8
2μmol
$85.5 2023-09-07
Life Chemicals
F6790-1696-2mg
4-[4-(5-chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
2877719-09-8
2mg
$88.5 2023-09-07
Life Chemicals
F6790-1696-20mg
4-[4-(5-chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
2877719-09-8
20mg
$148.5 2023-09-07
Life Chemicals
F6790-1696-30mg
4-[4-(5-chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
2877719-09-8
30mg
$178.5 2023-09-07
Life Chemicals
F6790-1696-25mg
4-[4-(5-chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
2877719-09-8
25mg
$163.5 2023-09-07
Life Chemicals
F6790-1696-75mg
4-[4-(5-chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
2877719-09-8
75mg
$312.0 2023-09-07
Life Chemicals
F6790-1696-5μmol
4-[4-(5-chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
2877719-09-8
5μmol
$94.5 2023-09-07
Life Chemicals
F6790-1696-20μmol
4-[4-(5-chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
2877719-09-8
20μmol
$118.5 2023-09-07

4-[4-(5-chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine 関連文献

4-[4-(5-chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidineに関する追加情報

Introduction to 4-[4-(5-chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine (CAS No. 2877719-09-8)

The compound 4-[4-(5-chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine, identified by its CAS number 2877719-09-8, represents a significant advancement in the field of medicinal chemistry. This heterocyclic molecule is characterized by its intricate structural framework, incorporating a pyrimidine core linked to a piperazine moiety and substituted with fluorinated and chlorinated pyridine units. Such structural features make it a promising candidate for further exploration in drug discovery, particularly in the development of novel therapeutic agents.

Recent studies have highlighted the growing interest in pyrimidine derivatives as pharmacophores due to their ability to interact with biological targets in diverse ways. The presence of the 5-chloro-3-fluoropyridin-2-yl group in this compound is particularly noteworthy, as halogenated pyridines are known to enhance binding affinity and metabolic stability. This modification is often employed to optimize pharmacokinetic properties, making the compound an attractive scaffold for medicinal chemists.

The piperazine component of the molecule is another key feature that contributes to its potential therapeutic applications. Piperazine derivatives are widely recognized for their role as bioactive intermediates in various drug classes, including antipsychotics, antihistamines, and antiparasitic agents. The incorporation of this moiety into the 4-[4-(5-chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine structure suggests that it may exhibit similar biological activities or serve as a versatile building block for further derivatization.

Moreover, the 1H-pyrazol-1-yl substituent at the 6-position of the pyrimidine ring adds another layer of complexity to the molecule. Pyrazole derivatives are well-documented for their broad spectrum of biological activities, ranging from anti-inflammatory and antimicrobial effects to anticancer properties. The combination of these structural elements in 4-[4-(5-chloro-3-fluoropyridin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-y)pyrimidine may contribute to its multifaceted pharmacological profile.

In the context of current research, this compound aligns with emerging trends in drug design that emphasize rational molecular optimization. The use of computational modeling and high-throughput screening techniques has enabled researchers to identify promising candidates more efficiently than ever before. The structural motifs present in 4-[4-(5-chloro-3-fluoropyridin--2-y)piperazin--1-y]--6-(1H-pyrazol--1-y)pyrimidine are consistent with those found in recently patented or clinically evaluated drugs, suggesting that it may have similar therapeutic potential.

One particularly intriguing aspect of this molecule is its potential interaction with enzyme targets. For instance, the pyrimidine and piperazine moieties could serve as anchors for binding to enzymes involved in metabolic pathways or signal transduction cascades. This hypothesis is supported by preliminary computational studies that predict favorable interactions between these regions and key residues on target proteins. Such insights could guide future synthetic efforts aimed at improving binding affinity and selectivity.

Furthermore, the halogenated pyridine substituent may enhance bioavailability by influencing solubility and permeability across biological membranes. This property is critical for drug candidates intended for oral administration or systemic delivery. Additionally, the presence of multiple heterocyclic rings suggests that this compound may exhibit multiple mechanisms of action simultaneously—a desirable trait for complex diseases requiring polypharmacological intervention.

The synthesis of 4-[4-(5-chloro--3-fluoropyridin--2-y)piperazin--1-y]--6-(1H-pyrazol--1-y)pyrimidine presents both challenges and opportunities for synthetic chemists. The multi-step process involves careful regioselective functionalization at multiple positions on the fused ring system. Advances in catalytic methods have made such transformations more efficient than traditional approaches would allow, potentially reducing production costs while maintaining high yields.

In conclusion,4-[4-(5-chloro--3-fluoropyridin--2-y)piperazin--1-y]--6-(1H-pyrazol--1-y)pyrimidine (CAS No. 2877719–09–8) represents a structurally complex yet promising candidate for further pharmacological investigation. Its unique combination of functional groups positions it as a versatile scaffold for developing novel therapeutics across multiple disease indications. As research continues into its biological activity and pharmacokinetic properties,this compound holds significant potential as an intermediate or lead compound within medicinal chemistry programs targeting neurological disorders, metabolic diseases,and other challenging therapeutic areas where innovative molecular design is essential.

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